molecular formula C12H10O2S B1630301 Methyl 4-phenylthiophene-3-carboxylate CAS No. 38695-71-5

Methyl 4-phenylthiophene-3-carboxylate

Cat. No.: B1630301
CAS No.: 38695-71-5
M. Wt: 218.27 g/mol
InChI Key: AJMHUFVILVTYTG-UHFFFAOYSA-N
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Description

Methyl 4-phenylthiophene-3-carboxylate: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by a phenyl group attached to the thiophene ring and a methyl ester functional group at the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

    Gewald Reaction: This is a three-component reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: Industrial production of methyl 4-phenylthiophene-3-carboxylate often involves large-scale application of the Paal-Knorr synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-phenylthiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Chemistry: Methyl 4-phenylthiophene-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in material science and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antibacterial and antifungal properties. It is used in the development of new therapeutic agents targeting various microbial infections .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for use in the development of conductive polymers and other electronic materials .

Mechanism of Action

The mechanism of action of methyl 4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets depend on the specific application and the derivative being used .

Comparison with Similar Compounds

Uniqueness: Methyl 4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic properties.

Properties

IUPAC Name

methyl 4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHUFVILVTYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649974
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-71-5
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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